molecular formula C17H22N2O2 B15207995 2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B15207995
M. Wt: 286.37 g/mol
InChI Key: MSYTXJHGQKDFLX-UHFFFAOYSA-N
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Description

2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is an organic compound with a complex structure It is characterized by the presence of two oxazole rings attached to a central phenylene group, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of 4-methyl-1,2-phenylenediamine with 4,4-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediates and their subsequent reaction to form the final product. The process may also include purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,2’-methylenebis(6-(1,1-dimethylethyl)-4-methyl-phenol): A compound with a similar phenylene structure but different substituents.

    Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Another compound with a similar core structure but different functional groups.

Uniqueness

2,2’-(4-Methyl-1,2-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its specific combination of oxazole rings and methyl-substituted phenylene group

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-methylphenyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C17H22N2O2/c1-11-6-7-12(14-18-16(2,3)9-20-14)13(8-11)15-19-17(4,5)10-21-15/h6-8H,9-10H2,1-5H3

InChI Key

MSYTXJHGQKDFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(CO2)(C)C)C3=NC(CO3)(C)C

Origin of Product

United States

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